

"4-(4-aminophenoxy)benzoic acid CAS number and molecular structure"

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Compound of Interest

Compound Name: 4-(4-Aminophenoxy)benzoic acid

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A Comprehensive Technical Guide to 4-(4-aminophenoxy)benzoic acid

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides an in-depth overview of **4-(4-aminophenoxy)benzoic acid**, a versatile organic compound with significant potential in polymer chemistry and pharmaceutical development. This document consolidates its chemical identity, structural characteristics, key physicochemical properties, and established synthesis protocols.

Core Compound Information

4-(4-aminophenoxy)benzoic acid is an aromatic compound featuring a benzoic acid moiety linked to an aminophenol group through an ether bond. This unique structure, combining acidic and basic functional groups, makes it a valuable building block in organic synthesis.

Molecular Structure:

The structure consists of a central ether linkage connecting a benzene ring substituted with a carboxylic acid group at position 4, and another benzene ring substituted with an amino group at position 4.

Physicochemical and Spectroscopic Data

The following tables summarize the key physical, chemical, and spectroscopic properties of **4-(4-aminophenoxy)benzoic acid** and its parent compound, 4-aminobenzoic acid, for comparative analysis.

Table 1: Chemical Identification and Properties

Property	Value	Reference
IUPAC Name	4-(4-aminophenoxy)benzoic acid	-
CAS Number	1049130-41-7	[1]
Molecular Formula	C ₁₃ H ₁₁ NO ₃	[1]
Molecular Weight	229.23 g/mol	-
Synonyms	Benzoic acid, 4-(4-aminophenoxy)-	[1]

Table 2: Spectroscopic Data for the Related Compound 4-Aminobenzoic Acid

Spectroscopic Data	Wavenumber (cm-1) or Chemical Shift (ppm)	Assignment
FT-IR (CCl4)	3460	N-H stretching; Asymmetric
3360	N-H stretching; Symmetric	
3300-2500	O-H stretching for the dimer	
1675	Conjugated C=O stretching	
1600, 1445	C=C stretching; Aromatic skeletal vibration	
1296	C-N stretching	
¹ H NMR (DMSO-d6)	12.0 ppm	1H, -COOH
7.65 ppm	2H, d, Protons ortho to –COOH	
6.57 ppm	2H, d, Protons ortho to –NH2	
5.89 ppm	2H, br. s, Ar-NH2	

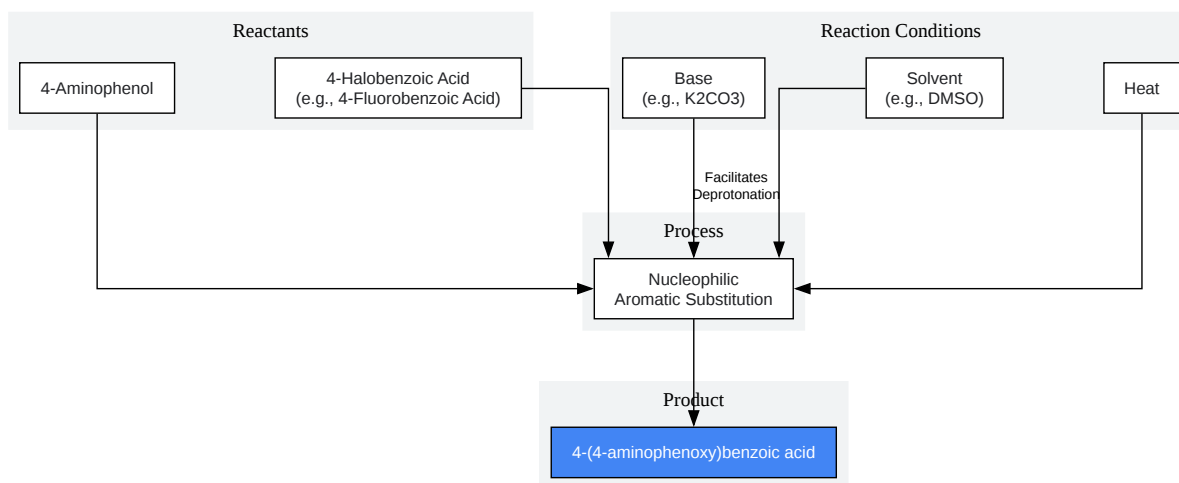
This data for 4-Aminobenzoic acid is provided for reference as it represents a core structural component of the title compound[2][3].

Synthesis and Experimental Protocols

The synthesis of diaryl ethers like **4-(4-aminophenoxy)benzoic acid** is commonly achieved through nucleophilic aromatic substitution reactions, such as the Ullmann condensation.

Proposed Synthesis Workflow

A plausible synthetic route involves the coupling of a para-substituted phenol with a para-substituted halobenzoic acid.



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Caption: Proposed synthesis of **4-(4-aminophenoxy)benzoic acid**.

Detailed Experimental Protocol: Nucleophilic Aromatic Substitution

This protocol is adapted from established methods for synthesizing similar diaryl ethers.[4]

- **Reaction Setup:** In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., nitrogen), combine 4-aminophenol (1.0 eq), 4-fluorobenzoic acid (1.05 eq), and anhydrous potassium carbonate (2.0 eq).
- **Solvent Addition:** Add anhydrous dimethyl sulfoxide (DMSO) to the flask to achieve a concentration of approximately 0.5 M with respect to the 4-aminophenol.

- **Reaction Execution:** Stir the mixture at room temperature for 15 minutes. Subsequently, heat the reaction mixture to 110 °C and maintain this temperature with vigorous stirring for 12-18 hours.
- **Monitoring:** The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- **Work-up:** Upon completion, cool the reaction mixture to room temperature. Carefully pour the mixture into a beaker of cold 2M hydrochloric acid to neutralize the excess base and precipitate the product.
- **Isolation:** Stir the resulting suspension for 30 minutes and collect the solid by vacuum filtration. Wash the collected solid thoroughly with water to remove any residual salts.
- **Purification:** The crude product can be purified by recrystallization from an ethanol/water mixture. Dry the purified **4-(4-aminophenoxy)benzoic acid** under vacuum.

Applications in Research and Drug Development

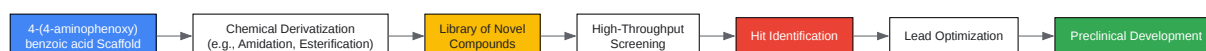
Derivatives of aminobenzoic acid are recognized for their broad biological activities and are utilized as scaffolds in medicinal chemistry.^{[5][6]} The structural motifs within **4-(4-aminophenoxy)benzoic acid** make it a promising candidate for several applications:

- **Polymer Chemistry:** The presence of both an amino and a carboxylic acid group allows it to be used as a monomer in the synthesis of high-performance polymers like aromatic polyamides and polyimides.^[7] The ether linkage can improve the solubility and processability of these polymers without significantly compromising their thermal and mechanical properties.^[7]
- **Pharmaceutical Intermediates:** This compound serves as a valuable intermediate in the synthesis of more complex molecules. The amino and carboxylic acid groups are functional handles for derivatization to produce compounds with potential therapeutic activities, including anti-inflammatory and analgesic agents.^[8]
- **Antimicrobial and Cytotoxic Agents:** Simple chemical modifications of the parent 4-aminobenzoic acid have resulted in compounds with significant antibacterial, antifungal, and

cytotoxic activities.[5] The unique structure of **4-(4-aminophenoxy)benzoic acid** offers a scaffold for developing novel therapeutic agents.

Logical Flow for Drug Discovery Application

The following diagram illustrates a potential workflow for utilizing **4-(4-aminophenoxy)benzoic acid** in a drug discovery program.



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Caption: Drug discovery workflow using the target compound.

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